![molecular formula C17H34N4O8 B609450 N-(Azido-PEG3)-NH-PEG3-acid CAS No. 2183440-72-2](/img/structure/B609450.png)
N-(Azido-PEG3)-NH-PEG3-acid
Overview
Description
“N-(Azido-PEG3)-NH-PEG3-acid” is a compound that contains an azide group and a terminal carboxylic acid . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .
Synthesis Analysis
The synthesis of “N-(Azido-PEG3)-NH-PEG3-acid” involves the use of azide and carboxylic acid groups . The azide group can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid readily reacts with primary and secondary amines .Molecular Structure Analysis
“N-(Azido-PEG3)-NH-PEG3-acid” is a branched PEG derivative with a terminal azide group, a terminal carboxylic acid, and a terminal Boc protected amine . The azide group enables PEGylation via Click Chemistry .Chemical Reactions Analysis
“N-(Azido-PEG3)-NH-PEG3-acid” is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .Physical And Chemical Properties Analysis
The molecular weight of “N-(Azido-PEG3)-NH-PEG3-acid” is 247.25 . The compound is available in solid form .Scientific Research Applications
Biotinylation Reagent
“N-(Azido-PEG3)-NH-PEG3-acid” is used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules . This is done using either copper-catalyzed 1,3 dipolar cycloaddition click chemistry or copper-free click chemistry with cyclooctyne derivatives . The azide group reacts with alkynes to form a stable triazole linkage, facilitating the introduction of biotin into the alkyne modified system of interest .
Bioorthogonal Chemistry
The compound is used in bioorthogonal chemistry, a type of chemistry that allows for chemical reactions to occur inside living organisms without interfering with native biochemical processes . This is possible because the components of the reaction do not react with the biological environment .
Solubility Improvement
The compound has a PEG (polyethylene glycol) spacer which improves its solubility in aqueous media . This makes it suitable for use in various biological and chemical applications where solubility can be a challenge .
Synthesis of Heterocycles
Organic azides, such as “1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid”, have been used in the synthesis of various heterocycles . These include five-member rings with one heteroatom, such as pyrroles, and heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .
Sulfhydryl Reactivity
The compound has been noted for its sulfhydryl reactivity . This property can be useful in various chemical reactions and processes .
Research Use Only
It’s important to note that “N-(Azido-PEG3)-NH-PEG3-acid” is currently labeled for research use only . This means it is primarily used in laboratory settings for experimental purposes .
Mechanism of Action
Target of Action
N-(Azido-PEG3)-NH-PEG3-acid, also known as 1-azido-3,6,9,15,18,21-hexaoxa-12-azatetracosan-24-oic acid, primarily targets thiol groups on proteins or peptides . The compound forms stable covalent bonds with these targets, enabling the selective modification of thiol-containing proteins or peptides .
Mode of Action
The compound functions as a crosslinker in bioconjugation reactions . Its mechanism of action involves the specific reaction with thiol groups on proteins or peptides, forming stable covalent bonds . This facilitates the conjugation of biomolecules through the formation of a stable linkage, allowing for the manipulation and study of protein interactions or the development of novel bioconjugates .
Biochemical Pathways
The compound plays a role in the modification of biomolecules for various experimental purposes, such as the creation of protein conjugates or the immobilization of proteins onto surfaces . Its function in bioconjugation reactions contributes to the advancement of fields such as proteomics by enabling the controlled modification and manipulation of biomolecules for experimental purposes .
Pharmacokinetics
It is known that the compound can react with alkyne, bcn, dbco via click chemistry to yield a stable triazole linkage
Result of Action
The result of the compound’s action is the formation of stable covalent bonds with thiol-containing proteins or peptides . This enables the precise control of conjugation reactions in experimental applications, facilitating the study of protein interactions and the development of novel bioconjugates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34N4O8/c18-21-20-4-8-27-12-16-29-15-11-26-7-3-19-2-6-25-10-14-28-13-9-24-5-1-17(22)23/h19H,1-16H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPBBXHRNSHWQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCNCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Azido-PEG3)-NH-PEG3-acid HCl salt |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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